N-(naphthalen-1-ylmethyl)benzenesulfonamide
Overview
Description
N-(naphthalen-1-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a naphthalene ring attached to a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-ylmethyl)benzenesulfonamide typically involves the reaction of naphthalen-1-ylmethanol with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques and automated systems .
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of benzenesulfonic acids.
Reduction: Formation of N-(naphthalen-1-ylmethyl)aniline.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(naphthalen-1-ylmethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including the reduction of intraocular pressure in glaucoma patients .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(naphthalen-1-ylmethyl)benzenesulfonamide
- N-Butyl-Benzenesulfonamide
- N-(naphthalen-1-ylmethyl)aniline
Uniqueness
N-(naphthalen-1-ylmethyl)benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical properties and biological activities. Its naphthalene ring provides additional stability and potential for π-π interactions, making it a valuable compound in various research applications .
Biological Activity
N-(naphthalen-1-ylmethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antibacterial applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a naphthalene moiety linked to a benzenesulfonamide group. This structural configuration enhances its lipophilicity and metabolic stability, which are critical for its biological activity. The sulfonamide group is known for its role in various pharmacological activities, including enzyme inhibition and interaction with biological targets.
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound and its derivatives. The compound has shown promising results against several cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
- Induction of Apoptosis : The compound induces apoptosis in cancer cells through the activation of caspases, which are crucial for the apoptotic process. For instance, a study reported that treatment with naphthalene derivatives led to an increase in apoptotic cells in HCT-116 and HeLa cell lines, with significant morphological changes observed under microscopy .
- Cell Cycle Arrest : this compound has been shown to affect the cell cycle distribution, leading to G2/M phase arrest. This was evidenced by flow cytometry analysis, indicating that treated cells accumulate in the sub-G1 phase, a hallmark of apoptosis .
- Inhibition of Key Enzymes : The compound exhibits inhibitory activity against topoisomerases, which are essential for DNA replication and transcription. By inhibiting these enzymes, the compound disrupts cancer cell proliferation .
Efficacy Data
The efficacy of this compound has been quantified using IC50 values across various studies:
These values indicate that the compound possesses significant cytotoxicity against these cancer cell lines, making it a candidate for further development.
Antibacterial Activity
In addition to its anticancer properties, this compound has demonstrated antibacterial activity against various bacterial strains. Studies have reported that derivatives of this compound exhibit potent antibacterial effects, potentially through mechanisms such as enzyme inhibition and disruption of bacterial cell wall synthesis .
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of this compound:
- A study on synthetic derivatives showed that compounds with naphthalene substitutions exhibited moderate to strong inhibitory effects against multiple cancer cell lines, emphasizing the role of the naphthalene moiety in enhancing biological activity .
- Research also indicated that certain derivatives could selectively target cancer cells while sparing normal cells, showcasing their potential for developing targeted therapies with reduced side effects .
Properties
IUPAC Name |
N-(naphthalen-1-ylmethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c19-21(20,16-10-2-1-3-11-16)18-13-15-9-6-8-14-7-4-5-12-17(14)15/h1-12,18H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEONVGLVPUGKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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